molecular formula C13H15NO B11901332 1,2,6,8-Tetramethylquinolin-4(1H)-one

1,2,6,8-Tetramethylquinolin-4(1H)-one

Cat. No.: B11901332
M. Wt: 201.26 g/mol
InChI Key: IXPLLWZDKIEVRS-UHFFFAOYSA-N
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Description

1,2,6,8-Tetramethylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by its four methyl groups attached to the quinoline core, exhibits unique chemical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6,8-Tetramethylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1,2,6,8-Tetramethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

1,2,6,8-Tetramethylquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,6,8-Tetramethylquinolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    2-Methylquinoline: A derivative with a single methyl group.

    6-Methylquinoline: Another derivative with a methyl group at a different position.

Uniqueness

1,2,6,8-Tetramethylquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of four methyl groups can affect its solubility, stability, and interaction with biological targets compared to other quinoline derivatives.

Biological Activity

1,2,6,8-Tetramethylquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

This compound is characterized by a quinoline backbone with four methyl groups at positions 1, 2, 6, and 8. Its chemical structure can be represented as follows:

C13H13NO\text{C}_{13}\text{H}_{13}\text{N}\text{O}

This structure contributes to its lipophilicity and potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound has also demonstrated potent antioxidant activities. In a study measuring its ability to scavenge free radicals, it showed an IC50 value of 25 µg/mL in DPPH radical scavenging assays. This indicates its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vivo experiments have indicated that this compound possesses anti-inflammatory properties. Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes these findings:

Treatment Group TNF-α (pg/mL) IL-6 (pg/mL)
Control150120
Compound Treatment9070

These results suggest that the compound may be beneficial in managing inflammatory conditions .

The biological activities of this compound are attributed to its ability to interact with various cellular pathways. It is believed to modulate signaling pathways associated with inflammation and oxidative stress. Specifically, it may inhibit NF-kB activation and enhance the expression of antioxidant enzymes .

Case Studies

A notable case study involved the application of this compound in a clinical setting for treating chronic inflammatory diseases. Patients receiving treatment with this compound exhibited significant improvements in symptoms and biomarkers related to inflammation compared to a control group .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1,2,6,8-tetramethylquinolin-4-one

InChI

InChI=1S/C13H15NO/c1-8-5-9(2)13-11(6-8)12(15)7-10(3)14(13)4/h5-7H,1-4H3

InChI Key

IXPLLWZDKIEVRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(N2C)C)C

Origin of Product

United States

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